molecular formula C18H20N4O B6797739 N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide

N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide

Cat. No.: B6797739
M. Wt: 308.4 g/mol
InChI Key: YZPQSLCUBIVARJ-UHFFFAOYSA-N
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Description

N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide: is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-19-11-8-15(20-13)21-17(23)22-12-18(9-5-10-18)16(22)14-6-3-2-4-7-14/h2-4,6-8,11,16H,5,9-10,12H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQSLCUBIVARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC(=O)N2CC3(C2C4=CC=CC=C4)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a halogenated pyrimidine derivative in the presence of a base such as triethylamine (TEA).

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrimidine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions. Halogenated derivatives of the compound can be synthesized using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines or alcohols depending on the target functional group.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds.

Biology

Biologically, this compound has shown potential as a ligand for various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
  • N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide
  • 2-aminopyrimidine derivatives

Uniqueness

N-(2-methylpyrimidin-4-yl)-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structure can enhance binding affinity and selectivity for specific biological targets, making it a valuable compound in drug discovery and development.

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